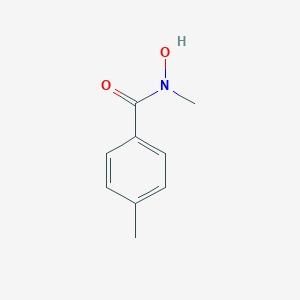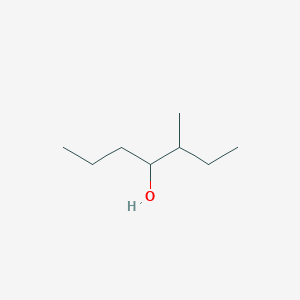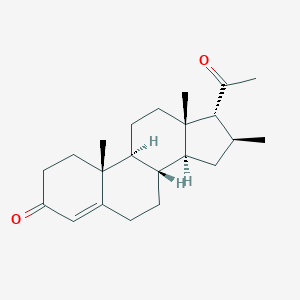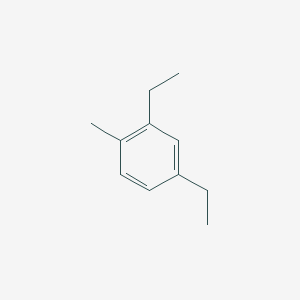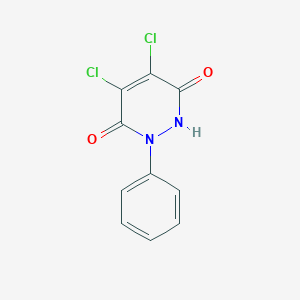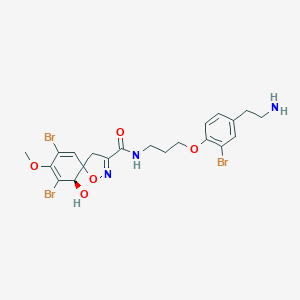
14-Debromoaraplysillin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Debromoaraplysillin I is a natural product that has been isolated from various marine organisms. It is a member of the araplysin family of compounds and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 14-Debromoaraplysillin I is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 14-Debromoaraplysillin I can modulate the expression of various genes and proteins involved in cancer cell proliferation, apoptosis, and angiogenesis. The compound has also been found to possess anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 14-Debromoaraplysillin I in lab experiments is its potential as a new anti-cancer drug candidate. However, the compound is difficult to synthesize, and its availability is limited. Moreover, the mechanism of action of the compound is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
Future research on 14-Debromoaraplysillin I should focus on the development of more efficient synthesis methods to increase the availability of the compound for further study. Moreover, more research is needed to determine the safety and efficacy of the compound as a potential anti-cancer drug candidate. Additionally, further studies are required to elucidate the mechanism of action of 14-Debromoaraplysillin I and to explore its potential as a treatment for other diseases, such as inflammation and microbial infections.
Conclusion:
In conclusion, 14-Debromoaraplysillin I is a natural product with various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound is difficult to synthesize, and its mechanism of action is not fully understood. However, further research on 14-Debromoaraplysillin I has the potential to lead to the development of new anti-cancer drugs and treatments for other diseases.
Méthodes De Synthèse
The synthesis of 14-Debromoaraplysillin I involves the extraction of the compound from marine organisms or the total synthesis of the compound. The total synthesis of 14-Debromoaraplysillin I has been achieved using various methods, including the use of palladium-catalyzed Sonogashira coupling, Suzuki coupling, and Stille coupling reactions.
Applications De Recherche Scientifique
14-Debromoaraplysillin I has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
136685-29-5 |
|---|---|
Nom du produit |
14-Debromoaraplysillin I |
Formule moléculaire |
C21H24Br3N3O5 |
Poids moléculaire |
638.1 g/mol |
Nom IUPAC |
(6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C21H24Br3N3O5/c1-30-18-14(23)10-21(19(28)17(18)24)11-15(27-32-21)20(29)26-7-2-8-31-16-4-3-12(5-6-25)9-13(16)22/h3-4,9-10,19,28H,2,5-8,11,25H2,1H3,(H,26,29)/t19-,21?/m0/s1 |
Clé InChI |
NMQGCYQSHLBLKC-ZQRQZVKFSA-N |
SMILES isomérique |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
SMILES canonique |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
Synonymes |
14-debromoaraplysillin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)
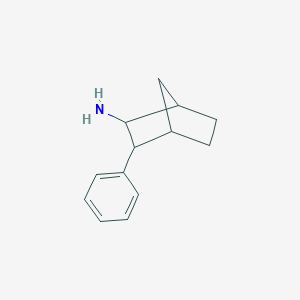
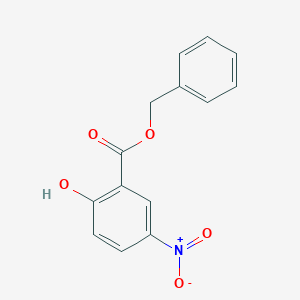
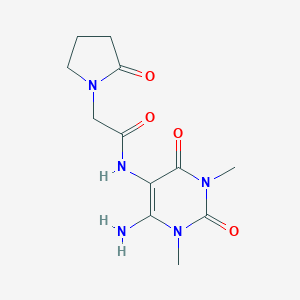
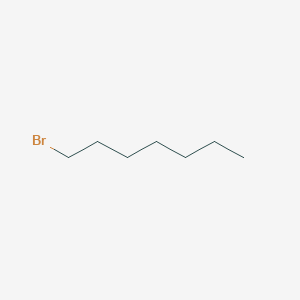
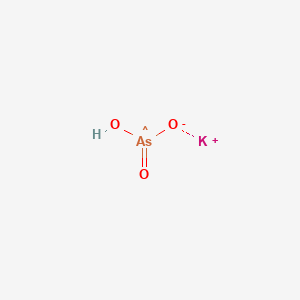
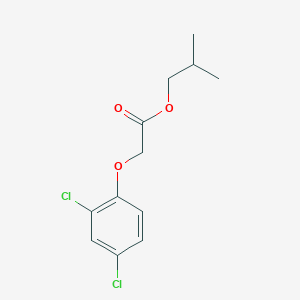
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
